molecular formula C6H12N4 B8733153 5-pentyl-2H-tetrazole CAS No. 25717-82-2

5-pentyl-2H-tetrazole

Cat. No.: B8733153
CAS No.: 25717-82-2
M. Wt: 140.19 g/mol
InChI Key: OKIYPFZZDQLNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pentyl-2H-tetrazole is a nitrogen-containing heterocyclic compound characterized by a tetrazole ring substituted with a pentyl group at the 5-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Evidence from patent and literature databases highlights its prominence, with 749 patents and 27 literature entries documenting its synthesis, applications, and modifications . Its molecular formula is C₆H₁₂N₄, with a monoisotopic mass of 140.1062 Da, suggesting a compact yet highly functionalized structure suitable for diverse chemical modifications .

Properties

CAS No.

25717-82-2

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

5-pentyl-2H-tetrazole

InChI

InChI=1S/C6H12N4/c1-2-3-4-5-6-7-9-10-8-6/h2-5H2,1H3,(H,7,8,9,10)

InChI Key

OKIYPFZZDQLNMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NNN=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tetrazole derivatives are classified based on substituent type (alkyl, aryl, or heteroaryl) and substitution pattern. Below is a comparative analysis of 5-pentyl-2H-tetrazole with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Pentyl-2H-tetrazole Linear alkyl (C₅H₁₁) C₆H₁₂N₄ 140.11 High patent activity (749 patents); versatile intermediate in drug synthesis
5-Methyl-1-(4’-chlorophenyl)-1H-tetrazole Aryl (4-Cl-C₆H₄) + methyl C₈H₈ClN₄ 195.45 Melting point: 148–150°C; moderate yield (72–85%); used as a ligand in coordination chemistry
5-(4-Methoxybenzyl)-2H-tetrazole Aryl (4-MeO-C₆H₄CH₂) C₉H₁₀N₄O 190.21 Soluble in polar solvents; potential antimicrobial agent
5-(3-Methylheptan-3-yl)-2H-tetrazole Branched alkyl C₈H₁₆N₄ 168.24 Predicted collision cross-section (CCS): 143.6 Ų (M+H⁺); explored in mass spectrometry studies
5-{4-[1-(3-Nitrophenyl)methoxy]phenyl}-2H-tetrazole Aryl + nitroisoxazole C₁₇H₁₄N₆O₃ 362.33 Antiviral activity; synthesized via coupling reactions (yield: 80–92%)

Key Comparative Insights

  • Substituent Effects on Physicochemical Properties :

    • Alkyl vs. Aryl Substituents : Linear alkyl chains (e.g., pentyl) enhance hydrophobicity and metabolic stability compared to aryl groups, which introduce π-π stacking interactions and electronic effects. For instance, 5-pentyl-2H-tetrazole’s linear chain may improve membrane permeability in drug candidates, whereas aryl-substituted analogues (e.g., 5-(4-methoxyphenyl)-2H-tetrazole) exhibit stronger intermolecular interactions, reflected in higher melting points .
    • Branched vs. Linear Alkyl Groups : Branched derivatives like 5-(3-methylheptan-3-yl)-2H-tetrazole show distinct collision cross-sections (CCS = 143.6 Ų for [M+H]⁺), suggesting conformational differences impacting analytical detection .
  • Synthetic Accessibility :

    • 5-Pentyl-2H-tetrazole’s synthesis is likely optimized for scalability, given its high patent count. In contrast, aryl-substituted tetrazoles (e.g., 5-methyl-1-aryl derivatives) require multi-step protocols with moderate yields (72–85%) .
  • Biological Activity: Aryl-nitroisoxazole hybrids (e.g., compounds from ) demonstrate targeted antiviral applications, whereas alkyl-substituted tetrazoles like 5-pentyl-2H-tetrazole may serve as non-specific intermediates due to their structural simplicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.